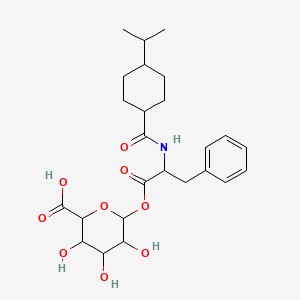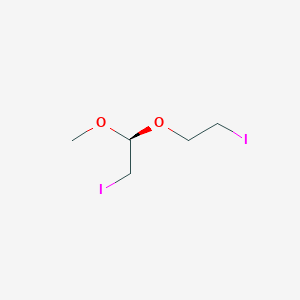![molecular formula C35H37N6O11P B12290713 Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12290713.png)
Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-[[amino-[bis[(4-nitrofenil)metoxi]fosforilamino]metilideno]amino]-2-(fenilmetoxicarbonilamino)pentanoato de bencilo es un compuesto orgánico complejo. Se caracteriza por su intrincada estructura, que incluye múltiples grupos funcionales como amino, nitrofenil y fosforilamino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-[[amino-[bis[(4-nitrofenil)metoxi]fosforilamino]metilideno]amino]-2-(fenilmetoxicarbonilamino)pentanoato de bencilo implica múltiples pasos. El proceso típicamente comienza con la preparación de compuestos intermedios, que luego se someten a varias reacciones químicas para formar el producto final. Las rutas sintéticas comunes incluyen:
Fosforilación: La adición de grupos fosforilo utilizando agentes fosforilantes como el oxicloruro de fósforo.
Esterificación: La formación de enlaces éster mediante la reacción de ácidos carboxílicos con alcoholes en presencia de catalizadores ácidos.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reactores químicos a gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso típicamente incluye:
Procesamiento por lotes: Adición secuencial de reactivos y catalizadores en un ambiente controlado.
Procesamiento de flujo continuo: Adición continua de reactivos y eliminación de productos para mantener una reacción de estado estacionario.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-[[amino-[bis[(4-nitrofenil)metoxi]fosforilamino]metilideno]amino]-2-(fenilmetoxicarbonilamino)pentanoato de bencilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Reacción con agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar derivados oxidados.
Reducción: Reacción con agentes reductores como el borohidruro de sodio para reducir los grupos nitro a grupos amino.
Sustitución: Reacciones de sustitución nucleofílica o electrofílica donde los grupos funcionales se reemplazan por otros grupos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Catalizadores: Catalizadores ácidos para la esterificación, catalizadores básicos para la aminación.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción puede producir derivados amino.
Aplicaciones Científicas De Investigación
El 5-[[amino-[bis[(4-nitrofenil)metoxi]fosforilamino]metilideno]amino]-2-(fenilmetoxicarbonilamino)pentanoato de bencilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.
Biología: Se investiga por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a su estructura compleja y sus posibles efectos terapéuticos.
Industria: Se utiliza en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 5-[[amino-[bis[(4-nitrofenil)metoxi]fosforilamino]metilideno]amino]-2-(fenilmetoxicarbonilamino)pentanoato de bencilo implica su interacción con objetivos moleculares específicos. Estas interacciones pueden incluir:
Inhibición enzimática: Unión e inhibición de la actividad de enzimas específicas.
Unión a receptores: Interacción con receptores celulares para modular las vías de señalización.
Intercalación de ADN: Inserción entre pares de bases de ADN, afectando la replicación y transcripción del ADN.
Comparación Con Compuestos Similares
Compuestos similares
Carbonato de bencilo y 4-nitrofenilo: Comparte los grupos bencilo y nitrofenilo, pero carece de la compleja estructura fosforilamino.
Derivados de fenilmetoxicarbonilamino: Similares en tener el grupo fenilmetoxicarbonilamino, pero difieren en otros grupos funcionales.
Unicidad
El 5-[[amino-[bis[(4-nitrofenil)metoxi]fosforilamino]metilideno]amino]-2-(fenilmetoxicarbonilamino)pentanoato de bencilo es único debido a su combinación de múltiples grupos funcionales, que confieren propiedades químicas distintas y aplicaciones potenciales. Su estructura compleja permite diversas interacciones con objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C35H37N6O11P |
|---|---|
Peso molecular |
748.7 g/mol |
Nombre IUPAC |
benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C35H37N6O11P/c36-34(39-53(48,51-24-28-13-17-30(18-14-28)40(44)45)52-25-29-15-19-31(20-16-29)41(46)47)37-21-7-12-32(33(42)49-22-26-8-3-1-4-9-26)38-35(43)50-23-27-10-5-2-6-11-27/h1-6,8-11,13-20,32H,7,12,21-25H2,(H,38,43)(H3,36,37,39,48) |
Clave InChI |
GJQNYHXDWRTOCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)NP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


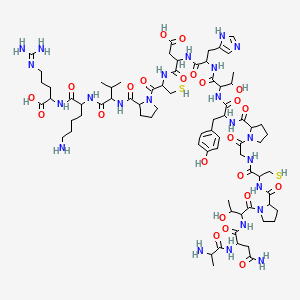
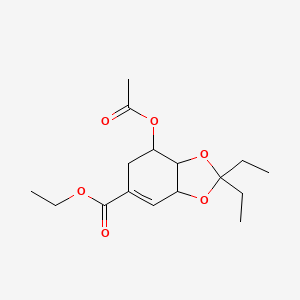

![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)
![(2S)-3-[benzyl(methyl)amino]-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12290666.png)
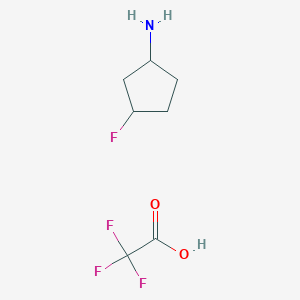
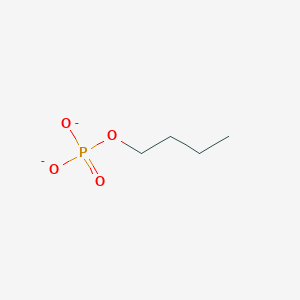
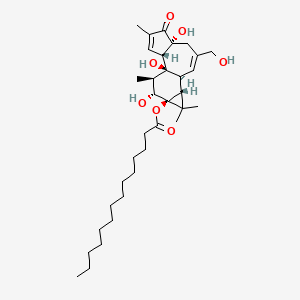
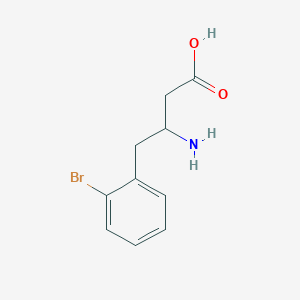
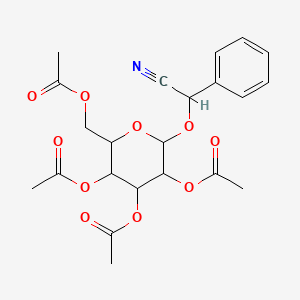
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)
